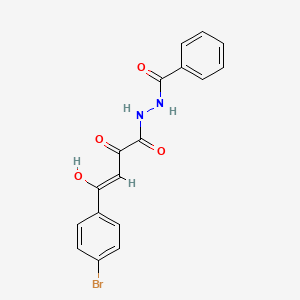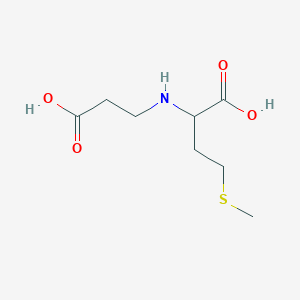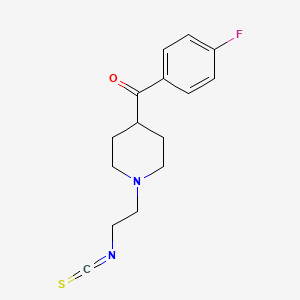
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one is a chemical compound with the molecular formula C14H26O5 It is a derivative of cyclohexanone, featuring four hydroxyethyl groups attached to the cyclohexane ring
Vorbereitungsmethoden
The synthesis of 2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of hydroxyethyl groups to the cyclohexane ring. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.
Medicine: It can be investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its hydroxyethyl groups may interact with various molecular targets, including enzymes and receptors, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one can be compared with similar compounds such as:
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: This compound has hydroxymethyl groups instead of hydroxyethyl groups, leading to different chemical properties and reactivity.
Cyclohexanone: The parent compound, which lacks the hydroxyethyl groups, making it less reactive in certain types of reactions.
2,2,6,6-Tetramethylpiperidine: A structurally related compound with different functional groups, leading to distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85168-95-2 |
|---|---|
Molekularformel |
C14H26O5 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
2,2,6,6-tetrakis(2-hydroxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H26O5/c15-8-4-13(5-9-16)2-1-3-14(6-10-17,7-11-18)12(13)19/h15-18H,1-11H2 |
InChI-Schlüssel |
BTRLAZJVXPCFPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C(C1)(CCO)CCO)(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















